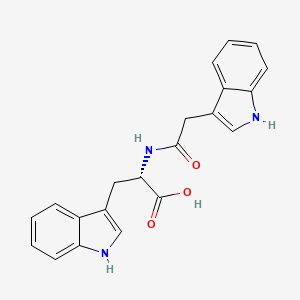

(S)-N-(1H-Indole-3-acetyl)tryptophan

説明

特性

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c25-20(10-14-12-23-18-8-4-2-6-16(14)18)24-19(21(26)27)9-13-11-22-17-7-3-1-5-15(13)17/h1-8,11-12,19,22-23H,9-10H2,(H,24,25)(H,26,27)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSPCYZZRVNHJS-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349334 | |

| Record name | N-[(1H-Indol-3-yl)acetyl]-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57105-53-0 | |

| Record name | N-[(1H-Indol-3-yl)acetyl]-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of (S)-N-(1H-Indole-3-acetyl)tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-(1H-Indole-3-acetyl)tryptophan, also known as indole-3-acetyl-L-tryptophan, is a significant molecule in the realm of plant biology and biochemistry. As an amino acid conjugate of the primary plant hormone auxin (indole-3-acetic acid or IAA), it plays a crucial role in the homeostatic regulation of auxin levels, thereby influencing various aspects of plant growth and development.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, offering valuable data for researchers in agronomy, drug discovery, and the life sciences.

Physicochemical Properties

The following tables summarize the available quantitative data for this compound. It is important to note that while some experimental data is available for closely related compounds, many of the specific properties for the title compound are computationally predicted.

General and Computed Properties

This table includes general identifiers and computationally derived physicochemical parameters.

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-(1H-indol-3-yl)propanoic acid | PubChem |

| CAS Number | 57105-53-0 | MedChemExpress[4] |

| Molecular Formula | C₂₁H₁₉N₃O₃ | PubChem[5] |

| Molecular Weight | 361.4 g/mol | PubChem[5] |

| XLogP3 (Computed) | 2.5 | PubChem[5] |

| Hydrogen Bond Donor Count | 3 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[5] |

| Rotatable Bond Count | 6 | PubChem[5] |

Experimental and Estimated Physical Properties

| Property | Value | Source/Comment |

| Melting Point | Not available | Experimental data for the target compound is not available. For the related compound, N-Acetyl-L-tryptophan, the melting point is 190 °C.[6] For N-Acetyl-DL-tryptophan, it is 204-206 °C.[7][8] |

| Boiling Point | Not available | Experimental data is not available. |

| Solubility | Sparingly soluble in DMSO; Slightly soluble in ethanol. | Cayman Chemical |

| pKa (Predicted) | 3.65 ± 0.10 (for the carboxylic acid) | Predicted for the related compound N-Acetyl-DL-tryptophan.[7] |

Biological Context and Signaling Pathway

This compound is an integral part of the auxin homeostasis network in plants. Auxins, with indole-3-acetic acid (IAA) being the most prevalent, are critical hormones that regulate a vast array of developmental processes. Plants maintain appropriate levels of active IAA through a combination of biosynthesis, transport, degradation, and conjugation.

The formation of IAA-amino acid conjugates, such as this compound, is a key mechanism for inactivating and storing excess IAA.[2][3] This conjugation is catalyzed by enzymes from the GH3 family.[3] These conjugates can be stored or targeted for degradation, and in some cases, hydrolyzed back to free IAA, providing a mechanism for the controlled release of the active hormone.

Below is a diagram representing the simplified tryptophan-dependent IAA biosynthesis and its subsequent conjugation pathway.

References

- 1. Metabolism of Indole-3-acetic Acid: IV. Biological Properties of Amino Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biologydiscussion.com [biologydiscussion.com]

- 3. Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N-((1H-Indol-3-yl)acetyl)-L-tryptophan | C21H19N3O3 | CID 644228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Acetyl-L-Tryptophan | Amino Acid Derivative for Cell Culture | Baishixing [aminoacids-en.com]

- 7. N-Acetyl-DL-tryptophan | 87-32-1 [chemicalbook.com]

- 8. ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide on the Natural Occurrence of Indole-3-acetyl-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetyl-L-tryptophan (IAA-Trp) is a naturally occurring amide-linked conjugate of the primary plant hormone, indole-3-acetic acid (IAA). This technical guide provides a comprehensive overview of the current scientific understanding of IAA-Trp, focusing on its natural occurrence, biosynthesis, and physiological role as an endogenous auxin inhibitor. This document details the enzymatic synthesis of IAA-Trp by the GRETCHEN HAGEN 3 (GH3) family of acyl acid amido synthetases and presents methodologies for its extraction, quantification, and in vitro synthesis. Furthermore, it elucidates the inhibitory mechanism of IAA-Trp on auxin signaling, providing a valuable resource for researchers in plant biology, agricultural science, and drug development exploring auxin metabolism and its regulation.

Natural Occurrence and Quantitative Levels

Indole-3-acetyl-L-tryptophan has been identified as an endogenous compound in the model plant species Arabidopsis thaliana[1]. While it is understood to be present at low basal levels, specific quantitative data across different plant tissues remains limited in published literature. Studies have confirmed its presence, but detailed comparative tables of its concentration are not yet widely available. The formation of IAA-amino acid conjugates, including IAA-Trp, is a key mechanism for maintaining auxin homeostasis in plants[2].

Table 1: Qualitative Occurrence of Indole-3-acetyl-L-tryptophan

| Organism | Tissue/Sample Type | Detection Method | Reference |

| Arabidopsis thaliana | Seedlings | Not specified in abstract | [Staswick, 2009][1] |

| Glycine max (Soybean) | Not specified | Mass Spectrometry | [3] |

Note: This table will be updated as more quantitative data becomes available.

Biosynthesis of Indole-3-acetyl-L-tryptophan

The biosynthesis of IAA-Trp is a part of the broader metabolic pathway of auxin conjugation, which is crucial for regulating the levels of active IAA in plant cells.

The GH3 Family of IAA-Amido Synthetases

The conjugation of amino acids to IAA is catalyzed by a family of enzymes known as GRETCHEN HAGEN 3 (GH3) acyl acid amido synthetases[2]. In Arabidopsis thaliana, several members of the GH3 gene family have been shown to encode these IAA-amido synthetases. In vitro studies have demonstrated that recombinant GH3 enzymes can synthesize a variety of IAA-amino acid conjugates, including IAA-Trp, when supplied with IAA, ATP, and the respective amino acid[2].

The enzymatic reaction proceeds in two steps: first, the GH3 enzyme adenylates IAA using ATP, forming an IAA-adenylate intermediate and releasing pyrophosphate. In the second step, the activated acyl group is transferred to the amino group of L-tryptophan, forming indole-3-acetyl-L-tryptophan and releasing AMP.

Biosynthetic Pathway Diagram

Caption: Biosynthesis of Indole-3-acetyl-L-tryptophan by GH3 enzymes.

Physiological Role: An Endogenous Auxin Inhibitor

IAA-Trp is not considered a storage form of auxin that can be hydrolyzed to release free IAA. Instead, it functions as an endogenous inhibitor of auxin responses.

Inhibition of Auxin-Mediated Growth Responses

Exogenous application of IAA-Trp to Arabidopsis seedlings has been shown to cause an agravitropic root growth phenotype, which is characteristic of disrupted auxin signaling[1]. Furthermore, IAA-Trp can suppress the inhibitory effect of high concentrations of free IAA on root growth and inhibit auxin-stimulated lateral root formation[1][4].

Mechanism of Inhibition: Targeting Auxin Influx

The inhibitory action of IAA-Trp is not due to direct competition with IAA for binding to the TIR1/AFB auxin co-receptors[1]. Instead, evidence suggests that IAA-Trp disrupts auxin signaling by interfering with the AUX1 auxin influx carrier[1]. By impeding the cellular import of IAA, IAA-Trp can effectively reduce the intracellular concentration of active auxin, thereby dampening auxin-mediated responses.

Signaling Pathway Diagram

Caption: Inhibitory mechanism of IAA-Trp on auxin signaling via AUX1.

Experimental Protocols

Extraction and Quantification of IAA-Trp by LC-MS/MS

The following is a generalized protocol adapted from methods for quantifying IAA-amino acid conjugates in plant tissues. Optimization for specific tissues and instrumentation is recommended.

4.1.1. Materials

-

Plant tissue (e.g., Arabidopsis seedlings)

-

Liquid nitrogen

-

Extraction buffer: 80% acetone (B3395972) in water with 2.5 mM diethyl dithiocarbamate[3]

-

Internal standard: Stable isotope-labeled IAA-Trp (e.g., D5-IAA-Trp or ¹³C₆-IAA-Trp)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)[3]

-

Methanol (B129727), Acetonitrile (B52724), Formic Acid (LC-MS grade)

-

HPLC system coupled to a tandem mass spectrometer (LC-MS/MS)

4.1.2. Protocol

-

Sample Harvest and Homogenization: Harvest plant tissue (20-100 mg) and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder.

-

Extraction: Add 1 mL of ice-cold extraction buffer and a known amount of the internal standard to the powdered tissue. Vortex thoroughly and incubate at 4°C in the dark for at least 1 hour.

-

Centrifugation: Centrifuge the extract at >10,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the IAA conjugates with methanol or acetonitrile.

-

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Detection: Use Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for both native and isotope-labeled IAA-Trp need to be determined empirically or from the literature.

-

4.1.3. Experimental Workflow Diagram

Caption: Workflow for the extraction and analysis of IAA-Trp.

In Vitro Enzymatic Synthesis of IAA-Trp

This protocol describes the in vitro synthesis of IAA-Trp using a recombinant GH3 enzyme.

4.2.1. Materials

-

Purified recombinant GH3 enzyme (e.g., Arabidopsis GH3.5)[5]

-

Reaction buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT

-

Indole-3-acetic acid (IAA)

-

L-Tryptophan (Trp)

-

Adenosine-5'-triphosphate (ATP)

-

Quenching solution: e.g., 1 M HCl

4.2.2. Protocol

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, IAA (e.g., 1 mM), L-Tryptophan (e.g., 1 mM), and ATP (e.g., 2 mM).

-

Enzyme Addition: Initiate the reaction by adding the purified GH3 enzyme to a final concentration of 1-5 µg/mL.

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution, such as 1 M HCl, to denature the enzyme.

-

Analysis: The formation of IAA-Trp can be analyzed by LC-MS/MS as described in section 4.1.

Conclusion and Future Perspectives

Indole-3-acetyl-L-tryptophan is an important, yet understudied, component of auxin metabolism. Its role as an endogenous inhibitor of auxin signaling, acting through the auxin influx carrier AUX1, highlights the complexity of auxin homeostasis in plants. For researchers in drug development, understanding the mechanisms of auxin inhibition could provide novel targets for the development of herbicides or plant growth regulators.

Future research should focus on obtaining precise quantitative data for IAA-Trp in various plant species and tissues under different developmental and environmental conditions. Elucidating the specificities of different GH3 isoforms for tryptophan as a substrate will provide a more detailed understanding of its biosynthesis. Further investigation into the molecular interactions between IAA-Trp and AUX1 will be crucial for a complete understanding of its inhibitory mechanism. The development and application of specific analytical methods and biological assays will be instrumental in advancing our knowledge of this intriguing auxin conjugate.

References

- 1. Frontiers | Jasmonoyl-L-Tryptophan Disrupts IAA Activity through the AUX1 Auxin Permease [frontiersin.org]

- 2. Characterization of an Arabidopsis enzyme family that conjugates amino acids to indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Arabidopsis thaliana GH3.5 acyl acid amido synthetase mediates metabolic crosstalk in auxin and salicylic acid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Pathway of N-Acetyltryptophan Derivatives in Plants: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of N-acetyltryptophan (NAT) and its potential derivatives in the plant kingdom. While N-acetyltryptophan has been identified as a metabolite in several plant species, its complete biosynthetic pathway, including the specific enzymes and regulatory mechanisms, remains an active area of research. This document synthesizes the existing evidence to propose a putative pathway, details relevant enzymatic and analytical methodologies for its investigation, and offers a framework for future research in this intriguing area of plant secondary metabolism. This guide is intended for researchers, scientists, and drug development professionals interested in tryptophan metabolism and the discovery of novel bioactive compounds from plants.

Introduction: The Significance of Tryptophan and its Derivatives

Tryptophan is a proteogenic amino acid that serves as a crucial precursor for a vast array of secondary metabolites in plants, many of which play vital roles in growth, development, and defense.[1][2] These derivatives include the essential plant hormone auxin (indole-3-acetic acid), phytoalexins such as camalexin, and compounds with significant pharmacological activities like serotonin (B10506) and melatonin (B1676174).[2][3][4] The N-acetylation of tryptophan represents a less-explored branch of this metabolic network, with N-acetyltryptophan having been detected in plants such as Arabidopsis thaliana, Glycine max, and Salsola collina.[2][5] The biological function of N-acetyltryptophan in plants is not yet fully understood but may be related to stress responses, similar to other N-acetylated amino acids.[6]

The Putative Biosynthetic Pathway of N-Acetyltryptophan

While the dedicated enzymatic machinery for the N-acetylation of free tryptophan in plants has not been definitively characterized, a putative pathway can be proposed based on the known biochemistry of N-acetyltransferases and the biosynthesis of related compounds.

The central step in the proposed pathway is the N-acetylation of L-tryptophan, catalyzed by an N-acetyltransferase. The most likely candidates for this enzymatic activity belong to the GCN5-related N-acetyltransferase (GNAT) superfamily.[7] Members of this superfamily are known to utilize acetyl-CoA as an acetyl donor to acetylate a wide range of substrates, including amino acids and their derivatives. Specifically, Serotonin N-acetyltransferases (SNATs), which are involved in melatonin biosynthesis, are plant GNAT enzymes that acetylate serotonin, a direct derivative of tryptophan. It is plausible that a yet-unidentified GNAT enzyme possesses the substrate specificity to act on free L-tryptophan.

The proposed reaction is as follows:

L-Tryptophan + Acetyl-CoA → N-Acetyl-L-Tryptophan + CoA-SH

Further metabolism of N-acetyltryptophan in plants to form other derivatives has not been documented in the current literature. However, the potential for subsequent hydroxylation, methylation, or glycosylation, common modifications in plant secondary metabolism, remains an open area for investigation.

Diagram of the Putative Biosynthetic Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. N-Acetyl-L-tryptophan | C13H14N2O3 | CID 700653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tryptophan Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Melatonin - Wikipedia [en.wikipedia.org]

- 5. N-Acetyltryptophan | C13H14N2O3 | CID 2002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Exogenous treatment with N-acetylglutamic acid confers tolerance to heat stress in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

(S)-N-(1H-Indole-3-acetyl)tryptophan mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of (S)-N-(1H-Indole-3-acetyl)tryptophan and Related Compounds

Disclaimer: Limited direct research is available on the specific mechanism of action of this compound in the context of drug development. This guide summarizes the available information on this molecule, primarily from plant biology, and extrapolates potential mechanisms based on the activities of the structurally related compound, N-Acetyl-L-tryptophan. All information derived from related compounds should be considered speculative until direct experimental validation.

Introduction

This compound, also known as Indole-3-acetyl-L-tryptophan, is a derivative of the essential amino acid L-tryptophan. It is recognized as an active metabolite of the auxin plant growth regulator, indole-3-acetic acid (IAA)[1]. While its primary characterized role is in plant physiology, its structural similarity to other bioactive indole (B1671886) derivatives warrants an exploration of its potential pharmacological mechanisms of action. This document provides a comprehensive overview of its known biological activities, detailed experimental protocols for relevant assays, and a summary of quantitative data. Furthermore, it explores the signaling pathways of the closely related molecule, N-Acetyl-L-tryptophan, to provide a potential framework for future research.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₂₁H₁₉N₃O₃[1][2] |

| Molecular Weight | 361.4 g/mol [1][2] |

| CAS Number | 57105-53-0[1][2] |

| Appearance | Solid[1] |

| Solubility | DMSO: Sparingly soluble (1-10 mg/ml), Ethanol: Slightly soluble (0.1-1 mg/ml)[1] |

| Synonyms | Indole-3-acetyl-L-tryptophan[2] |

Known Biological Activities of this compound

The majority of the characterized biological activity of this compound is in the field of plant biology.

-

Auxin Activity : It is an active metabolite of indole-3-acetic acid (IAA), a primary plant hormone (auxin)[1]. It has been shown to induce coleoptile elongation in Avena sativa seedlings[1].

-

Inhibition of IAA-induced Root Growth Inhibition : In a concentration-dependent manner, it can inhibit the negative effects of IAA on root growth in Arabidopsis thaliana[1].

-

Enzyme Inhibition : It has been identified as a weak inhibitor of β-D-glucosidase[3].

Potential Mechanisms of Action based on N-Acetyl-L-tryptophan

N-Acetyl-L-tryptophan, a structurally similar compound, has several documented biological activities that may provide insights into the potential mechanisms of this compound.

Neurokinin 1 Receptor (NK1R) Antagonism

N-Acetyl-L-tryptophan is an inhibitor of the neurokinin 1 receptor (NK1R)[4]. NK1R is a G-protein coupled receptor with a high affinity for the neuropeptide Substance P. Antagonism of this receptor has been investigated for its potential in treating depression, anxiety, and chemotherapy-induced nausea and vomiting.

Caption: NK1R signaling pathway upon Substance P binding.

Inhibition of Apoptosis

N-Acetyl-L-tryptophan has been shown to inhibit the release of cytochrome c, a key event in the intrinsic pathway of apoptosis. This suggests a potential role in cytoprotection.

Caption: Intrinsic apoptosis pathway and the inhibitory role of N-Acetyl-L-tryptophan.

Anti-inflammatory Effects

N-Acetyltryptophan has demonstrated a role in preventing hepatic ischemia-reperfusion injury by de-activating the RIP2/caspase/IL-1beta signaling pathway. This indicates potential anti-inflammatory properties.

Quantitative Data

| Compound | Assay | Target/System | Result | Reference |

| This compound | Coleoptile elongation | Avena sativa seedlings | EC₅₀ = 6.5 µM | [1] |

Experimental Protocols

β-D-Glucosidase Inhibition Assay

Objective: To determine the inhibitory activity of this compound on β-D-glucosidase.

Materials:

-

β-D-glucosidase from almonds

-

p-nitrophenyl-β-D-glucopyranoside (pNPG) as substrate

-

This compound

-

Sodium phosphate (B84403) buffer (pH 7.0)

-

Sodium carbonate

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 50 µL of sodium phosphate buffer, 25 µL of the test compound solution at various concentrations, and 25 µL of the β-D-glucosidase solution.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the pNPG substrate solution.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of sodium carbonate solution.

-

Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

-

A control reaction without the inhibitor is run in parallel.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

NK1R Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to the NK1 receptor.

Materials:

-

Cell membranes expressing human NK1R

-

[³H]-Substance P (radioligand)

-

This compound

-

Assay buffer (e.g., Tris-HCl with MgCl₂, BSA, and protease inhibitors)

-

Non-specific binding control (e.g., unlabeled Substance P)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a reaction tube, combine the cell membranes, [³H]-Substance P, and either the test compound, buffer (for total binding), or unlabeled Substance P (for non-specific binding).

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki value for the test compound.

Conclusion

This compound is a tryptophan derivative with well-documented roles in plant physiology as a metabolite of auxin. Its potential as a therapeutic agent for human diseases is largely unexplored. However, the known biological activities of the structurally similar compound, N-Acetyl-L-tryptophan, suggest that this compound could potentially exhibit mechanisms of action involving NK1R antagonism, anti-apoptotic effects, and anti-inflammatory pathways. Further research, including the experimental protocols outlined in this guide, is necessary to elucidate the specific mechanism of action of this compound and to evaluate its therapeutic potential. The provided diagrams and quantitative data serve as a foundational resource for researchers, scientists, and drug development professionals interested in investigating this and related indole compounds.

References

A Technical Guide to the Discovery and Isolation of Indole-3-Acetyl Amino Acid Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and significance of indole-3-acetyl amino acid (IAA-amino acid) conjugates. These molecules play a crucial role in the regulation of auxin homeostasis, a key factor in plant growth and development, and their study offers insights for agricultural and pharmaceutical research.

Introduction to Indole-3-Acetyl Amino Acid Conjugates

Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, a class of plant hormones that orchestrate a wide array of developmental processes.[1][2][3] To maintain optimal cellular concentrations, plants employ several regulatory mechanisms, including the synthesis, transport, degradation, and conjugation of IAA.[1][3][4] IAA-amino acid conjugates are amide-linked molecules formed between the carboxyl group of IAA and the amino group of an amino acid. These conjugates serve as a mechanism for both the temporary storage and the permanent inactivation of IAA, thereby playing a pivotal role in auxin homeostasis.[5][6]

The conjugation of IAA to amino acids is primarily catalyzed by the GRETCHEN HAGEN 3 (GH3) family of enzymes, which function as IAA-amido synthetases.[7][8] Conversely, the release of free, active IAA from these conjugates is mediated by a family of amidohydrolases, including IAA-LEUCINE RESISTANT1 (ILR1), ILR1-LIKE (ILL) proteins, and IAA-ALANINE RESISTANT3 (IAR3).[5][7][9]

Biological Significance and Discovery

The biological function of IAA-amino acid conjugates is diverse and depends on the specific amino acid attached. They can be broadly categorized into two groups:

-

Reversible Storage Forms: Conjugates such as IAA-Alanine (IAA-Ala) and IAA-Leucine (IAA-Leu) are considered temporary storage forms of IAA. They can be hydrolyzed by specific enzymes to release free IAA, thus contributing to the active auxin pool when needed.[4][7][10] The discovery of IAA-Ala and IAA-Leu as endogenous conjugates in Arabidopsis highlighted their role in the dynamic regulation of auxin levels.[10]

-

Irreversible Catabolic Precursors: Conjugates like IAA-Aspartate (IAA-Asp) and IAA-Glutamate (IAA-Glu) are generally considered to be precursors for the irreversible degradation of IAA.[4][8] Their formation often precedes oxidative catabolism, effectively removing excess IAA from the system.[4][8]

Some conjugates may have unique biological activities. For instance, IAA-Tryptophan (IAA-Trp) has been shown to act as an inhibitor of certain IAA-induced growth responses.[4] The diverse biological activities of various IAA-amino acid conjugates have been demonstrated in bioassays, such as the stimulation of cell elongation in Avena sativa coleoptile sections and growth of soybean cotyledon tissue cultures.[11]

Experimental Protocols for Isolation and Analysis

The accurate quantification of IAA and its amino acid conjugates is challenging due to their low abundance in plant tissues. The development of sensitive analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been instrumental in advancing our understanding of these molecules.[12][13][14]

General Workflow for Extraction and Purification

The following diagram illustrates a typical workflow for the extraction and purification of IAA-amino acid conjugates from plant tissue.

Detailed Protocol for Quantification by LC-ESI-MS/MS

This protocol is adapted from methods developed for the analysis of IAA and its conjugates in rice and Arabidopsis.[10][12][13]

1. Sample Preparation and Extraction:

-

Homogenize 20-100 mg of fresh plant tissue in a suitable extraction solvent, such as 80% acetone in water containing an antioxidant like 2.5 mM diethyl dithiocarbamate, or a buffered isopropanol solution.[12][13][15]

-

To ensure accurate quantification, add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₆]IAA) at the beginning of the extraction.

-

Centrifuge the homogenate to remove cellular debris. The supernatant contains the crude extract.[15]

2. Solid-Phase Extraction (SPE):

-

Condition a C18 or amino SPE cartridge with appropriate solvents (e.g., hexane, acetonitrile, water).[12][15]

-

Apply the aqueous phase of the extract (after evaporating the organic solvent) to the SPE column.

-

Wash the column with a series of solvents to remove interfering compounds. For example, with an amino column, wash with hexane, ethyl acetate, and acetonitrile.[15]

-

Elute the IAA-amino acid conjugates with a suitable solvent, such as 3% (v/v) formic acid in isopropanol for an amino column.[15]

3. LC-MS/MS Analysis:

-

Inject the purified extract into a high-performance liquid chromatography (HPLC) system coupled to an electrospray ionization tandem mass spectrometer (ESI-MS/MS).

-

Separate the compounds on a C18 column using a suitable mobile phase gradient.

-

Detect the analytes using multiple reaction monitoring (MRM) mode. The transition from the protonated molecule ([M+H]⁺) to the characteristic quinolinium fragment ion at m/z 130 is commonly used for the detection of IAA and its amino acid conjugates.[12][14]

Quantitative Data of IAA-Amino Acid Conjugates

The following tables summarize quantitative data on the levels of various IAA-amino acid conjugates found in different plant species and tissues.

Table 1: Levels of IAA and its Amino Acid Conjugates in Rice Tissues

| Compound | Dehulled Rice (pmol/g fresh weight) | 2-week-old Seedlings (pmol/g fresh weight) | Calli (pmol/g fresh weight) |

| IAA | 140 | 92 | 17 |

| IAA-Asp | n.d. | n.d. | 28 |

| IAA-Glu | n.d. | n.d. | 140 |

| IAA-Ala | n.d. | n.d. | n.d. |

| IAA-Phe | n.d. | n.d. | n.d. |

| IAA-Val | n.d. | n.d. | n.d. |

| IAA-Ile | n.d. | n.d. | n.d. |

Data adapted from Matsuda et al. (2005).[12] n.d. = not detected.

Table 2: Levels of IAA-Amino Acid Conjugates in Arabidopsis thaliana Tissues (10 days after germination)

| Compound | Expanding Leaves (pg/mg fresh weight) | Old Leaves (pg/mg fresh weight) | Roots (pg/mg fresh weight) |

| IAA-Asp | ~1.0 | ~0.3 | ~0.4 |

| IAA-Glu | ~0.8 | ~0.2 | ~0.3 |

| IA-Ala | ~0.05 | ~0.05 | Near detection limit |

| IA-Leu | ~0.06 | ~0.05 | ~0.15 |

Data adapted from Kowalczyk and Sandberg (2001).[10]

Signaling and Metabolic Pathways

The regulation of auxin levels through the synthesis and hydrolysis of IAA-amino acid conjugates is an integral part of the overall auxin signaling network.

IAA-Amino Acid Conjugate Metabolism

The following diagram illustrates the central role of GH3 enzymes and amidohydrolases in the metabolism of IAA-amino acid conjugates.

Integration into Auxin Signaling

The concentration of free IAA, which is modulated by the formation and hydrolysis of its amino acid conjugates, directly influences the canonical auxin signaling pathway. This pathway involves the perception of IAA by the SCFTIR1/AFB ubiquitin ligase complex, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by Auxin Response Factors (ARFs).[1]

Conclusion

The discovery and ongoing research into indole-3-acetyl amino acid conjugates have significantly advanced our understanding of auxin biology. These molecules are not merely inactive byproducts but are integral components of a sophisticated regulatory network that fine-tunes auxin levels in response to developmental and environmental cues. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further explore the roles of these conjugates in plant physiology and to leverage this knowledge in the development of novel agricultural and therapeutic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Characterization of a family of IAA-amino acid conjugate hydrolases from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. mdpi.com [mdpi.com]

- 8. Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism of Indole-3-acetic Acid: IV. Biological Properties of Amino Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, MS) for (S)-N-(1H-Indole-3-acetyl)tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-(1H-Indole-3-acetyl)tryptophan, also known as Indole-3-acetyl-L-tryptophan, is a fascinating molecule at the intersection of amino acid chemistry and phytohormone biology. Structurally, it is a conjugate of L-tryptophan, an essential amino acid, and indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants. This unique combination suggests potential roles in various biological processes, making its synthesis and characterization a subject of interest for researchers in fields ranging from plant science to medicinal chemistry. This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols for its synthesis and analysis, and the biological context of its constituent parts.

Spectroscopic Data

The unequivocal identification of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Indole (B1671886) N-H (Trp) | ~10.8 | br s | |

| Indole N-H (IAA) | ~10.1 | br s | |

| Amide N-H | ~8.2 | d | Coupling to α-H of Trp |

| Aromatic Protons | 7.0 - 7.8 | m | Overlapping signals from both indole rings |

| α-H (Trp) | ~4.8 | m | |

| β-CH₂ (Trp) | ~3.3 | m | |

| CH₂ (IAA) | ~3.7 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (Amide) | ~171 |

| Carbonyl (Carboxylic Acid) | ~174 |

| Aromatic Carbons | 108 - 137 |

| α-C (Trp) | ~54 |

| β-C (Trp) | ~28 |

| CH₂ (IAA) | ~31 |

Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound. The exact mass can be calculated from its molecular formula, C₂₁H₁₉N₃O₃.

Table 3: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₂₁H₁₉N₃O₃ | PubChem CID: 644228[1] |

| Molecular Weight | 361.39 g/mol | PubChem CID: 644228[1] |

| Exact Mass | 361.1426 g/mol | PubChem CID: 644228[1] |

| MS² Data | Available | MassBank: MSBNK-RIKEN-PR308263 |

Experimental Protocols

The synthesis of this compound involves the formation of an amide bond between the carboxylic acid of indole-3-acetic acid and the α-amino group of L-tryptophan. A common and effective method for this transformation is through the use of a peptide coupling agent.

Synthesis of this compound

Materials:

-

L-Tryptophan methyl ester hydrochloride

-

Indole-3-acetic acid (IAA)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HATU, HBTU)

-

N-Hydroxysuccinimide (NHS) or other activating agent

-

Triethylamine (B128534) (TEA) or other non-nucleophilic base

-

Dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Methanol (B129727) (MeOH)

-

Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Activation of Indole-3-acetic acid: To a solution of indole-3-acetic acid and N-hydroxysuccinimide in dichloromethane at 0 °C, add N,N'-dicyclohexylcarbodiimide. Stir the mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours. The formation of the NHS-ester of IAA will occur, with dicyclohexylurea (DCU) precipitating as a white solid.

-

Coupling Reaction: In a separate flask, dissolve L-tryptophan methyl ester hydrochloride in dichloromethane and add triethylamine to neutralize the hydrochloride salt. Filter the reaction mixture from step 1 to remove the DCU precipitate and add the filtrate containing the activated IAA to the solution of the tryptophan methyl ester. Allow the reaction to stir at room temperature overnight.

-

Work-up and Purification of the Methyl Ester: After the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, this compound methyl ester, can be purified by flash column chromatography on silica (B1680970) gel.

-

Hydrolysis of the Methyl Ester: Dissolve the purified methyl ester in a mixture of methanol and water. Add a solution of lithium hydroxide or sodium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Final Work-up and Isolation: Acidify the reaction mixture to a pH of approximately 2-3 with 1 M HCl. The product, this compound, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Spectroscopic Analysis Workflow

The synthesized compound should be characterized to confirm its identity and purity.

-

NMR Spectroscopy: Dissolve a small amount of the final product in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). Acquire ¹H NMR and ¹³C NMR spectra.

-

Mass Spectrometry: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid for ESI+). Analyze by high-resolution mass spectrometry (e.g., ESI-QTOF) to confirm the exact mass.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and analysis.

Biological Context and Signaling Pathways

This compound is not a well-characterized signaling molecule in its own right. However, its components, L-tryptophan and indole-3-acetic acid (IAA), are central to major biological pathways.

IAA is the primary auxin in plants, a class of phytohormones that regulate nearly every aspect of plant growth and development, including cell division and elongation, tissue differentiation, and responses to light and gravity. The biosynthesis of IAA in plants predominantly occurs from L-tryptophan through several proposed pathways. The most well-established of these is the two-step pathway involving the conversion of tryptophan to indole-3-pyruvic acid (IPyA) by the TAA family of aminotransferases, followed by the conversion of IPyA to IAA by the YUCCA family of flavin monooxygenases.

The formation of IAA conjugates, such as this compound, is a mechanism for plants to regulate the levels of active IAA. These conjugates can be stored or transported and then hydrolyzed to release free IAA when and where it is needed. Therefore, this compound can be considered a storage or transport form of IAA.

Caption: Simplified overview of IAA biosynthesis and conjugation.

References

Putative Enzymatic Synthesis of N-acetylated Tryptophan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylated tryptophan (NAT) is an endogenous metabolite and a compound of increasing interest in biomedical research due to its neuroprotective and anti-inflammatory properties. While its presence and biological activities are well-documented, the precise enzymatic pathways leading to its synthesis are not fully elucidated, hence the term "putative" enzymatic synthesis. This technical guide provides a comprehensive overview of the current understanding of NAT biosynthesis, focusing on the potential enzymatic players, their kinetics, and relevant experimental protocols for its study. This document is intended to be a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of tryptophan metabolism, neurodegenerative diseases, and inflammatory conditions.

Introduction

N-acetyl-L-tryptophan is a derivative of the essential amino acid L-tryptophan, formed by the addition of an acetyl group to its alpha-amino group. Historically, NAT has been utilized as a stabilizer for protein solutions, such as human serum albumin, to prevent oxidative degradation.[1][2] However, recent research has unveiled its significant biological roles, including acting as an antagonist of the neurokinin-1 receptor (NK-1R), an inhibitor of cytochrome c release, and a modulator of inflammatory signaling pathways.[3][4] These activities confer upon NAT potent neuroprotective and anti-inflammatory effects, making it a promising candidate for therapeutic development in the context of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, as well as in conditions such as hepatic ischemia-reperfusion injury.[5][6][7]

The synthesis of N-acetylated amino acids can occur through two primary mechanisms: the direct N-acetylation of the free amino acid by N-acetyltransferases (NATs) or via the proteolytic degradation of N-terminally acetylated proteins. While the latter is a well-established general mechanism for the formation of N-acetylated amino acids, the specific enzymes responsible for the direct synthesis of N-acetyl-L-tryptophan are still under investigation. This guide will delve into the putative enzymatic routes for NAT synthesis, present available quantitative data, and provide detailed experimental methodologies for its study.

Putative Enzymatic Synthesis Pathways

The primary candidates for the enzymatic synthesis of N-acetyltryptophan are members of the N-acetyltransferase (NAT) superfamily. These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the primary amine of a substrate.[8]

Arylalkylamine N-acetyltransferase (AANAT)

AANAT, also known as serotonin (B10506) N-acetyltransferase, is a key enzyme in the biosynthesis of melatonin.[9][10][11][12][13] Its primary documented role is the N-acetylation of serotonin to form N-acetylserotonin.[9] However, AANAT exhibits a degree of substrate promiscuity and has been shown to acetylate other arylalkylamines, including tryptamine.[11][14] Given that tryptophan can be decarboxylated to tryptamine, which is then a substrate for AANAT, this presents an indirect route to an N-acetylated indoleamine. It is plausible that AANAT, or a related enzyme, could directly acetylate tryptophan, although this is not its primary characterized function.

D-tryptophan N-acetyltransferase

An enzyme specifically named D-tryptophan N-acetyltransferase (EC 2.3.1.34) has been described, which catalyzes the reaction:

acetyl-CoA + D-tryptophan ⇌ CoA + N-acetyl-D-tryptophan[15]

This enzyme belongs to the family of transferases, specifically acyltransferases.[15] While this enzyme is specific for the D-isomer of tryptophan, its existence suggests that enzymes capable of N-acetylating the tryptophan molecule are present in biological systems. The corresponding enzyme for the L-isomer, which is the more common form in humans, has not been as clearly characterized.[4]

Other N-acetyltransferases

The GCN5-related N-acetyltransferase (GNAT) superfamily is vast, with thousands of members, many of which are uncharacterized.[16] It is highly probable that one or more of these enzymes are responsible for the N-acetylation of L-tryptophan and other aromatic amino acids. Further research is required to identify and characterize these specific enzymes.

Protein Degradation

A significant source of N-acetylated amino acids in vivo is the breakdown of N-terminally acetylated proteins. N-terminal acetylation is a common co-translational and post-translational modification in eukaryotes, affecting a large percentage of proteins. The degradation of these proteins by proteases and peptidases can release N-acetylated amino acids, including N-acetyltryptophan.

The following diagram illustrates the putative synthesis pathways for N-acetyltryptophan.

Caption: Putative Biosynthesis of N-Acetyl-L-Tryptophan.

Signaling Pathways Involving N-acetyltryptophan

N-acetyltryptophan has been shown to modulate several signaling pathways, which underlies its therapeutic potential.

Neurokinin-1 Receptor (NK-1R) Antagonism

NAT acts as an antagonist of the NK-1R, thereby inhibiting the binding of its ligand, Substance P.[3] Substance P is a neuropeptide involved in neuroinflammation and pain signaling. By blocking this interaction, NAT exerts neuroprotective effects.[4]

Inhibition of TLR4/NLRP3 Inflammasome Pathway

In the context of hepatic ischemia-reperfusion injury, N-acetyl-L-tryptophan has been shown to attenuate inflammation by regulating the Toll-like receptor 4 (TLR4)/NLRP3 inflammasome signaling pathway.[6] This pathway is a key component of the innate immune response and its dysregulation can lead to excessive inflammation and tissue damage.

The diagram below illustrates the inhibitory effect of N-acetyl-L-tryptophan on the TLR4/NLRP3 signaling pathway.

References

- 1. Characterization of N-acetyltryptophan degradation products in concentrated human serum albumin solutions and development of an automated high performance liquid chromatography-mass spectrometry method for their quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-acetyl-L-tryptophan attenuates hepatic ischemia-reperfusion injury via regulating TLR4/NLRP3 signaling pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Purification and activity assays of N-terminal acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evolution of arylalkylamine N-acetyltransferase: Emergence and divergence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aralkylamine N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Melatonin - Wikipedia [en.wikipedia.org]

- 14. Arylamine N-acetyltransferase and arylalkylamine N-acetyltransferase in the mammalian pineal gland.: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 15. D-tryptophan N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 16. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of (S)-N-(1H-Indole-3-acetyl)tryptophan Receptor Binding: A Technical Guide

Introduction

(S)-N-(1H-Indole-3-acetyl)tryptophan, a derivative of the essential amino acid tryptophan, belongs to the vast class of indole-containing compounds.[1][2] Molecules of this class are known to interact with a variety of biological targets, including serotonin (B10506) and sigma receptors, playing significant roles in physiological and pathological processes.[3][4] This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the receptor binding characteristics of this compound. The document is intended for researchers, scientists, and professionals in the field of drug development and molecular modeling.

Target Identification and Prioritization

Given the structural similarity of this compound to other bioactive indole (B1671886) derivatives, several potential receptor targets can be hypothesized. The initial step in any in silico modeling study is the identification and prioritization of these potential macromolecular partners.

Potential Receptor Targets for this compound:

-

Serotonin (5-HT) Receptors: Various indole derivatives act as ligands for 5-HT receptors, which are involved in mood, cognition, and memory.[3] Subtypes such as 5-HT1A, 5-HT2A, and 5-HT4 are of particular interest.[3][5]

-

Sigma Receptors: These receptors are implicated in a range of neurological disorders and cancer. Indole-based compounds have been developed as high-affinity sigma receptor ligands.[4]

-

Aryl Hydrocarbon Receptor (AhR): Indole and its derivatives can act as ligands for AhR, influencing immune responses in the gut.[1]

-

Bitter Taste Receptors (TAS2Rs): Tryptophan and its derivatives are known to interact with bitter taste receptors, such as TAS2R4.[6][7]

-

β-D-glucosidase: Limited information suggests that this compound may weakly inhibit this enzyme.[8][9]

In Silico Modeling Workflow

A typical in silico workflow for studying ligand-receptor interactions involves several key stages, from preparing the molecular structures to performing detailed simulations and analyzing the results.

Caption: A generalized workflow for in silico receptor binding studies.

Methodologies and Experimental Protocols

This section details the protocols for the core in silico experiments.

Ligand and Receptor Preparation

Ligand Preparation Protocol:

-

Obtain 3D Structure: The 3D structure of this compound can be downloaded from databases like PubChem (CID 644228) or generated from its SMILES representation.[10]

-

Energy Minimization: The ligand structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Charge Assignment: Partial atomic charges are assigned using methods like Gasteiger-Hückel.

-

Tautomeric and Ionization States: Determine the likely protonation state at physiological pH (around 7.4).

Receptor Preparation Protocol:

-

Structure Retrieval: Obtain the 3D structure of the target receptor from the Protein Data Bank (PDB).

-

Homology Modeling: If an experimental structure is unavailable, a homology model can be built using a template structure with high sequence identity.

-

Structure Refinement: The receptor structure is prepared by removing water molecules, adding hydrogen atoms, assigning correct protonation states to residues, and repairing any missing side chains or loops.

-

Binding Site Definition: The potential binding pocket is identified, often based on the location of a co-crystallized ligand or through pocket detection algorithms.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Molecular Docking Protocol:

-

Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically sample different conformations and orientations of the ligand within the grid box.

-

Scoring: The resulting poses are ranked using a scoring function that estimates the binding affinity.

Table 1: Hypothetical Docking Scores for this compound with Potential Receptors

| Receptor Target | Docking Score (kcal/mol) | Predicted Interacting Residues |

| 5-HT1A | -8.5 | Asp116, Phe361, Trp358 |

| 5-HT2A | -7.9 | Ser159, Phe234, Trp336 |

| Sigma-1 | -9.2 | Glu172, Tyr173, Trp164 |

| AhR | -8.1 | His326, Tyr311, Gln372 |

Note: The data in this table is illustrative and not based on experimental results.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.

MD Simulation Protocol:

-

System Setup: The docked complex is placed in a simulation box filled with a specific water model (e.g., TIP3P) and counter-ions to neutralize the system.

-

Minimization: The entire system is energy minimized to remove steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This is done in two phases: NVT (constant volume) followed by NPT (constant pressure) ensemble.

-

Production Run: A production MD run is performed for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

-

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex (RMSD), flexibility of residues (RMSF), and specific interactions (hydrogen bonds, hydrophobic contacts).

Signaling Pathways

The binding of this compound to a receptor would initiate a downstream signaling cascade. The specific pathway depends on the receptor type.

Caption: A simplified diagram of a G-protein coupled receptor signaling pathway.

Data Presentation and Interpretation

All quantitative data from the in silico analyses should be summarized for clear comparison.

Table 2: Hypothetical Binding Free Energy Calculations

| Ligand-Receptor Complex | Method | Binding Free Energy (kcal/mol) |

| This compound - 5-HT1A | MM/PBSA | -45.3 ± 3.1 |

| This compound - Sigma-1 | MM/GBSA | -52.7 ± 4.5 |

Note: The data in this table is illustrative and not based on experimental results.

The interpretation of these results involves correlating the calculated binding energies with the stability of the interactions observed in MD simulations and the initial docking scores. A lower binding free energy suggests a more favorable interaction.

Conclusion

This technical guide outlines a comprehensive in silico strategy for investigating the receptor binding of this compound. By employing a combination of molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the potential biological targets and mechanisms of action of this and other novel indole derivatives, thereby guiding further experimental validation and drug discovery efforts.

References

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. Indole, a versatile aromatic heterocycle with diverse roles in nature and medicine | Blog | Biosynth [biosynth.com]

- 3. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological evaluation of indole-based sigma receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 6. In Silico Molecular Study of Tryptophan Bitterness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Silico Molecular Study of Tryptophan Bitterness - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. N-((1H-Indol-3-yl)acetyl)-L-tryptophan | C21H19N3O3 | CID 644228 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Stereoselective Synthesis of (S)-N-(1H-Indole-3-acetyl)tryptophan

Abstract

This document provides a detailed protocol for the stereoselective synthesis of (S)-N-(1H-Indole-3-acetyl)tryptophan, a derivative of the essential amino acid L-tryptophan. The synthesis involves the coupling of Indole-3-acetic acid and the methyl ester of L-tryptophan, followed by saponification. This application note is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and biochemistry who require a reliable method for the preparation of this compound for further biological evaluation.

Introduction

This compound is a compound of interest due to its structural similarity to endogenous molecules involved in key biological pathways. As an N-acylated amino acid, it belongs to a class of molecules with diverse biological activities.[1] For instance, the indole-3-acetic acid (IAA) moiety is a well-known phytohormone (auxin) that plays a crucial role in plant growth and development.[2][3][4][5] In humans, tryptophan and its derivatives are precursors to neurotransmitters like serotonin (B10506) and melatonin.[6] The title compound has been identified as a weak inhibitor of β-D-glucosidase.[7] The stereoselective synthesis of this molecule is crucial for studying its specific biological functions and potential therapeutic applications. This protocol outlines a robust method for its preparation with high purity and stereochemical integrity.

Synthesis Pathway

The overall synthetic strategy involves a two-step process starting from commercially available L-tryptophan and Indole-3-acetic acid. The first step is the esterification of the carboxylic acid of L-tryptophan to protect it during the subsequent amide coupling reaction. The second step is the coupling of L-tryptophan methyl ester with Indole-3-acetic acid using a suitable coupling agent, followed by the hydrolysis of the methyl ester to yield the final product.

Caption: Synthetic route for this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

Materials:

-

L-Tryptophan

-

Indole-3-acetic acid

-

Thionyl chloride (SOCl₂)

-

Methanol (B129727) (MeOH)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

1 M Hydrochloric acid (HCl)

Step 1: Synthesis of (S)-Tryptophan methyl ester

-

Suspend L-tryptophan (1.0 eq) in anhydrous methanol (10 mL per gram of tryptophan).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture at room temperature for 12-16 hours.

-

Remove the solvent under reduced pressure.

-

Add saturated aqueous NaHCO₃ solution to the residue until the pH is ~8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude (S)-Tryptophan methyl ester. The product is typically used in the next step without further purification.

Step 2: Synthesis of this compound methyl ester

-

Dissolve Indole-3-acetic acid (1.0 eq) in DMF (10 mL per gram).

-

Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15 minutes at room temperature.

-

Add a solution of (S)-Tryptophan methyl ester (1.0 eq) in DMF to the reaction mixture.

-

Add DIPEA (2.5 eq) and stir the reaction mixture at room temperature for 12-18 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound methyl ester.

Step 3: Synthesis of this compound

-

Dissolve the this compound methyl ester (1.0 eq) in a mixture of THF and water (3:1).

-

Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

| 1 | Esterification | SOCl₂ | MeOH | 0 to RT | 12-16 | >95 |

| 2 | Amide Coupling | EDC, HOBt, DIPEA | DMF | RT | 12-18 | 70-85 |

| 3 | Saponification | LiOH | THF/H₂O | RT | 2-4 | >90 |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₂₁H₁₉N₃O₃ |

| Molecular Weight | 361.39 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 10.84 (s, 1H), 10.81 (s, 1H), 8.35 (d, J=7.6 Hz, 1H), 7.55 (d, J=7.9 Hz, 1H), 7.47 (d, J=7.9 Hz, 1H), 7.33 (d, J=8.1 Hz, 1H), 7.28 (d, J=8.1 Hz, 1H), 7.17 (s, 1H), 7.05 (t, J=7.5 Hz, 1H), 6.97 (m, 3H), 4.55 (m, 1H), 3.60 (s, 2H), 3.15 (dd, J=14.5, 4.5 Hz, 1H), 3.03 (dd, J=14.5, 7.5 Hz, 1H). |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 173.5, 170.8, 136.3, 136.1, 127.4, 127.3, 124.0, 123.5, 121.1, 121.0, 118.7, 118.6, 118.4, 111.5, 111.4, 110.1, 108.2, 53.9, 34.5, 27.6. |

| Mass Spec (ESI+) | m/z: 362.1 [M+H]⁺ |

| Optical Rotation | [α]²⁰_D_ = +X.X (c = 1, MeOH) |

(Note: Expected NMR data is predicted based on the structure and may vary slightly.)

Biological Context and Signaling

The indole-3-acetic acid (IAA) component of the title compound is a primary auxin in plants, regulating various aspects of growth and development. The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin response genes.

Caption: Simplified diagram of the auxin signaling pathway.

Conclusion

The protocol described herein provides a straightforward and efficient method for the stereoselective synthesis of this compound. The use of standard peptide coupling reagents ensures high yields and purity of the final product while preserving the stereochemistry of the starting L-tryptophan. This will facilitate further investigation into the biological activities and potential applications of this and related N-acylated amino acids.

References

- 1. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 2. Tryptophan-Independent Indole-3-Acetic Acid Synthesis: Critical Evaluation of the Evidence | Semantic Scholar [semanticscholar.org]

- 3. Tryptophan-Independent Indole-3-Acetic Acid Synthesis: Critical Evaluation of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Application Note and Protocol: (S)-N-(1H-Indole-3-acetyl)tryptophan Dissolution for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-N-(1H-Indole-3-acetyl)tryptophan is a molecule of interest in various biological studies. Proper dissolution and handling are critical for obtaining accurate and reproducible results in in vitro assays. This document provides a detailed protocol for the solubilization of this compound to prepare stock and working solutions suitable for cell-based and other in vitro experimental systems. The primary recommended solvent is dimethyl sulfoxide (B87167) (DMSO), which is suitable for most cell culture applications when diluted to a final concentration that is non-toxic to the cells.

Data Presentation: Solubility

The solubility of this compound is crucial for the preparation of concentrated stock solutions. The following table summarizes the known solubility data.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 100 | 276.71 | Ultrasonic assistance is required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile microcentrifuge tubes or glass vials

-

Vortex mixer

-

Bath sonicator

-

Sterile, disposable serological pipettes and pipette tips

-

Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses

-

Cell culture medium or assay buffer

Preparation of a Concentrated Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

-

Pre-warm the DMSO: If the DMSO is frozen, bring it to room temperature.

-

Weigh the Compound: In a sterile microcentrifuge tube or glass vial, carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 36.14 mg of the compound (Molecular Weight: 361.4 g/mol ).

-

Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

-

Facilitate Dissolution:

-

Vortex the solution vigorously for 1-2 minutes.

-

Place the vial in a bath sonicator and sonicate for 10-15 minutes.[1][2] Intermittently vortex the vial during sonication to aid dissolution.

-

Visually inspect the solution to ensure that all solid material has dissolved. If not, continue sonication for another 10-15 minutes.

-

-

Sterilization (Optional but Recommended): If the stock solution will be used in sterile cell culture, it can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term stability.[2]

-

Preparation of Working Solutions

Working solutions are prepared by diluting the concentrated stock solution into the appropriate cell culture medium or assay buffer. It is critical to maintain the final DMSO concentration at a non-toxic level, typically below 0.5% (v/v), with 0.1% being preferable for many cell lines.[3]

-

Thaw the Stock Solution: Thaw a single aliquot of the 100 mM stock solution at room temperature.

-

Pre-warm the Medium/Buffer: Warm the cell culture medium or assay buffer to the desired temperature for your experiment (e.g., 37°C for cell culture).

-

Serial Dilution: Perform a serial dilution of the stock solution into the pre-warmed medium/buffer to achieve the desired final concentration.

-

Example for a 100 µM final concentration:

-

Prepare an intermediate dilution by adding 10 µL of the 100 mM stock solution to 990 µL of medium/buffer. This results in a 1 mM intermediate solution.

-

Add 100 µL of the 1 mM intermediate solution to 900 µL of medium/buffer to achieve a final concentration of 100 µM. The final DMSO concentration in this case would be 0.1%.

-

-

-

Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause protein denaturation in media containing serum.

-

Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately to avoid degradation of the compound in the aqueous environment.[2]

Mandatory Visualizations

Experimental Workflow Diagram

References

Application Note: Quantification of Indole Metabolites in Plasma using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole (B1671886) and its metabolites, derived from the essential amino acid tryptophan, are crucial signaling molecules in various physiological and pathological processes. These metabolites are integral to the gut-brain axis, immune regulation, and cellular homeostasis. Dysregulation of indole metabolite levels has been implicated in a range of conditions, including inflammatory bowel disease, chronic kidney disease, neurological disorders, and cancer. Consequently, accurate and robust quantification of these metabolites in biological matrices such as plasma is essential for biomarker discovery, disease monitoring, and the development of novel therapeutic strategies. This application note provides a detailed protocol for the sensitive and specific quantification of key indole metabolites in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Featured Metabolites

This method is applicable to a range of indole metabolites, including but not limited to:

-

Tryptophan (Trp)

-

Kynurenine (B1673888) (Kyn)

-

Indole-3-Acetic Acid (IAA)

-

Indoxyl Sulfate (B86663)

-

Indole-3-Lactic Acid (ILA)

-

Indole-3-Propionic Acid (IPA)

Experimental Workflow

The following diagram outlines the general workflow for the quantification of indole metabolites in plasma.

Caption: General workflow for LC-MS/MS analysis of indole metabolites.

Signaling Pathways of Indole Metabolites

Tryptophan is metabolized through several key pathways, primarily the kynurenine pathway, the serotonin (B10506) pathway, and direct metabolism by the gut microbiota into various indole derivatives. These metabolites can then signal through receptors such as the Aryl Hydrocarbon Receptor (AhR) to modulate host physiology.

Caption: Major tryptophan metabolism and indole signaling pathways.

Detailed Protocols

Materials and Reagents

-

Indole metabolite standards (Tryptophan, Kynurenine, IAA, etc.) and their stable isotope-labeled internal standards (e.g., Tryptophan-d5, Kynurenine-d4).

-

LC-MS grade acetonitrile (B52724), methanol, and water.

-

Formic acid (LC-MS grade).

-

Human plasma (or study samples).

Sample Preparation Protocol

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.[1][2]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[3][4]

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode for most indole metabolites.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Precursor and product ions for each analyte and internal standard must be optimized. Refer to the table below for representative values.

Quantitative Data

The following tables summarize typical performance characteristics and MRM transitions for the analysis of selected indole metabolites.

Table 1: Method Performance Characteristics

| Metabolite | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) |

| Tryptophan | 10 - 10,000 | 10 | < 5% | < 7% |

| Kynurenine | 1 - 1,000 | 1 | < 6% | < 8% |

| Indole-3-Acetic Acid | 0.5 - 500 | 0.5 | < 8% | < 10% |

| Indoxyl Sulfate | 5 - 5,000 | 5 | < 7% | < 9% |

Table 2: Representative MRM Transitions

| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Tryptophan | 205.1 | 188.1 | 15 |

| Tryptophan-d5 (IS) | 210.1 | 192.1 | 15 |

| Kynurenine | 209.1 | 192.1 | 12 |

| Kynurenine-d4 (IS) | 213.1 | 196.1 | 12 |

| Indole-3-Acetic Acid | 176.1 | 130.1 | 18 |

| Indoxyl Sulfate | 214.0 | 134.0 | 20 |

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.

Conclusion